Product packaging for Cbz-3-Trifluoromethyl-L-Phenylalanine(Cat. No.:)

Cbz-3-Trifluoromethyl-L-Phenylalanine

Cat. No.: B1579180
M. Wt: 367.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids in Advancing Chemical Biology

Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.govnih.gov The emergence of ncAAs has significantly enriched the functional pool of amino acids available to scientists. nih.gov Their incorporation into peptides and proteins allows for the creation of molecules with novel structures and functions that are not found in nature. nih.govnih.govazolifesciences.com

The use of ncAAs is a cornerstone of peptidomimetics, a field that focuses on designing molecules that mimic the structure and function of natural peptides. nih.gov These non-natural building blocks can be used to enhance the stability of specific secondary structures in peptides and can confer resistance to enzymatic degradation, a common limitation of natural peptide-based drugs. nih.govrsc.org Furthermore, ncAAs can introduce a wide array of functional groups, including alkynyl, azido, and keto groups, which can be used for bioconjugation, labeling, and the introduction of novel catalytic activities. nih.govacs.org The ability to incorporate ncAAs into proteins has been greatly advanced by techniques like genetic code expansion, which allows for the site-specific insertion of these unique building blocks into proteins in living cells. nih.govacs.org

The Role of Fluorine and Trifluoromethyl Groups in Amino Acid and Peptide Design

The introduction of fluorine and trifluoromethyl (-CF3) groups into amino acids and peptides is a powerful strategy in medicinal chemistry and drug design. bohrium.comhovione.com Fluorine is the most electronegative element, and its incorporation can significantly alter the physicochemical properties of a molecule. nih.gov The trifluoromethyl group, in particular, is a highly valuable substituent due to its strong electron-withdrawing nature and its size, which is comparable to a methyl group. mdpi.comwikipedia.org

Key effects of incorporating trifluoromethyl groups include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making molecules containing trifluoromethyl groups more resistant to metabolic oxidation. This can increase the half-life of a drug in the body. wikipedia.org

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. rsc.orgmdpi.com

Modulation of pKa: The strong electron-withdrawing effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic functional groups, which can influence a molecule's ionization state at physiological pH and its interaction with biological targets. hovione.comwikipedia.org

Improved Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets through mechanisms like hydrogen bonding and dipole-dipole interactions. mdpi.com

The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its therapeutic effect. wikipedia.org Many successful drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), contain a trifluoromethyl group, highlighting its importance in modern drug discovery. wikipedia.orgmdpi.com

Overview of Cbz-3-Trifluoromethyl-L-Phenylalanine as a Building Block and Research Tool

This compound is a non-canonical amino acid that combines the structural features of L-phenylalanine with a trifluoromethyl group at the meta-position of the phenyl ring and a carboxybenzyl (Cbz) protecting group on the amine. chemimpex.comchemcd.com This specific arrangement of functional groups makes it a highly valuable building block in synthetic chemistry. chemimpex.com

The Cbz group is a commonly used protecting group in peptide synthesis, allowing for the controlled formation of peptide bonds. chemicalbook.com The trifluoromethyl group on the phenyl ring imparts the beneficial properties discussed previously, such as enhanced stability and altered electronic character. mdpi.comwikipedia.org The "L" configuration indicates the natural stereochemistry of the amino acid, which is often crucial for biological activity.

As a research tool, this compound is used in the synthesis of novel peptides and peptidomimetics. chemimpex.com Its incorporation can be used to probe the structure-activity relationships of peptides, helping researchers to understand how modifications to specific amino acid residues affect biological function. nih.gov Furthermore, the fluorine atoms in the trifluoromethyl group can serve as a useful probe for 19F NMR spectroscopy, a technique that can provide valuable information about the conformation and dynamics of peptides and proteins. mdpi.com The synthesis of this compound and its derivatives is an active area of research, with various methods being developed to improve efficiency and yield. nih.govnih.govnih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C18H16F3NO4
Molecular Weight 367.32 g/mol
Appearance White to off-white powder
Purity ≥ 99% (HPLC)
Melting Point 191-193 °C
CAS Number 1270285-74-9

Structure

2D Structure

Chemical Structure Depiction
 B1579180 Cbz-3-Trifluoromethyl-L-Phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

367.39

Origin of Product

United States

Synthetic Methodologies for Cbz 3 Trifluoromethyl L Phenylalanine and Analogues

Stereoselective Synthesis Approaches

Achieving the desired L-configuration at the α-carbon is paramount for the biological activity of phenylalanine analogues. The primary methods to achieve this involve either building the chirality directly using asymmetric methods or separating the desired enantiomer from a racemic mixture.

Asymmetric synthesis stands as a powerful tool for directly obtaining enantiomerically enriched amino acids. This is often accomplished by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

One notable method is the Schöllkopf's bis-lactim ether method, which has been successfully applied to the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, a photoactive analogue. figshare.comelsevierpure.com This approach utilizes a chiral auxiliary derived from valine to control the stereoselective alkylation that forms the amino acid side chain. researchgate.net The high diastereoselectivity achieved in these reactions ensures the final product has the desired L-configuration after removal of the auxiliary.

Another prominent strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. These complexes serve as templates for the asymmetric synthesis of a wide array of α-amino acids. nih.gov By reacting the complex with a suitable electrophile, such as a trifluoromethyl-substituted benzyl (B1604629) halide, the side chain can be introduced with high stereocontrol. For instance, reactions involving 3,5-di-trifluoromethyl-containing phenylalanine precursors have shown virtually complete diastereoselectivity. nih.gov

Furthermore, asymmetric catalysis, including phase-transfer catalysis and organocatalysis, offers efficient routes. Chiral phase-transfer catalysts derived from cinchona alkaloids have enabled high-yielding, enantioselective syntheses of trifluoromethylated amino acids. nih.gov Similarly, amino acid-derived quaternary ammonium (B1175870) salts have been used as organocatalysts in reactions like the aza-Henry reaction to produce chiral trifluoromethyl β-nitroamines, which are precursors to the target amino acids, with good to excellent yields and notable enantioselectivities. nih.gov

Asymmetric Method Key Feature Typical Precursors Reported Application
Schöllkopf's Alkylation Utilizes a valine-derived bis-lactim ether as a chiral auxiliary. researchgate.netGlycine, Benzyl HalidesSynthesis of N-Fmoc-3-azide-4-fluoro-L-phenylalanine. figshare.comelsevierpure.com
Chiral Ni(II) Complexes Employs a chiral Schiff base-Ni(II) complex to direct alkylation. nih.govGlycine, Trifluoromethylated Benzyl HalidesSynthesis of various α-amino acids with high diastereoselectivity. nih.gov
Phase-Transfer Catalysis Uses chiral catalysts (e.g., from cinchona alkaloids) for enantioselective C-C bond formation. nih.govTrifluoromethyl Imines, N-acyl pyrrolesSynthesis of chiral trifluoromethylated γ-amino acids. nih.gov
Organocatalysis Employs small chiral organic molecules (e.g., amino acid-derived salts) as catalysts. nih.govN-Boc trifluoromethyl ketimines, NitromethaneAsymmetric aza-Henry reaction for α-Trifluoromethyl β-nitroamines. nih.gov

When a synthetic route produces a racemic mixture (an equal mixture of D- and L-enantiomers) of 3-trifluoromethyl-phenylalanine, a resolution step is necessary to isolate the desired L-enantiomer. This classical approach separates the two enantiomers based on their different interactions with a chiral resolving agent or a chiral environment.

Enzymatic resolution is a highly effective technique. Enzymes, being inherently chiral, can selectively act on one enantiomer of a racemic mixture. For example, an acylase can be used to selectively deacylate the N-acyl group from the L-enantiomer of a racemic N-acyl-3-trifluoromethyl-phenylalanine mixture. The resulting free L-amino acid can then be easily separated from the unreacted N-acyl-D-amino acid due to differences in their physical properties, such as solubility.

Another method involves forming diastereomeric salts. The racemic amino acid is reacted with a chiral acid or base to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer is recovered by removing the chiral resolving agent. While effective, this method can be iterative and may require significant screening to find a suitable resolving agent. The resolution of racemic phenylalanine and its derivatives is a well-established field, providing foundational techniques applicable to its trifluoromethylated analogues. nih.gov

Strategies for Introduction of the Trifluoromethyl Moiety

The incorporation of the trifluoromethyl (CF3) group onto the phenyl ring is a critical step that imparts unique electronic and metabolic properties to the final molecule. nih.gov Several robust methods have been developed for this purpose.

Direct C-H trifluoromethylation involves the direct substitution of a hydrogen atom on the aromatic ring with a CF3 group. This approach is highly atom-economical. For phenylalanine precursors, this can be achieved using electrophilic trifluoromethylating agents or through radical-based methods. acs.org For instance, palladium-catalyzed C-H activation has emerged as a powerful strategy. Using a directing group, such as an acetamino group, allows for site-selective (ortho) trifluoromethylation of the aromatic C-H bond. acs.org

Alternatively, trifluoromethylation can be performed on a suitable aromatic precursor before the construction of the amino acid side chain. Phenylalanine itself can be a substrate for direct fluorination, though this often results in a mixture of isomers. beilstein-journals.org More controlled methods involve the use of advanced trifluoromethylating reagents on protected aniline (B41778) or benzaldehyde (B42025) derivatives, which are then converted into the final amino acid.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing 3-trifluoromethyl-L-phenylalanine, these reactions are pivotal for introducing either the trifluoromethyl group itself or for constructing the amino acid backbone.

A common strategy is the trifluoromethylation of an aryl halide (e.g., 3-bromo- (B131339) or 3-iodobenzyl bromide) using a palladium catalyst and a suitable trifluoromethyl source. nih.gov This creates a 3-trifluoromethylbenzyl halide, which can then be used in an asymmetric synthesis method, such as the Schöllkopf alkylation, to build the L-phenylalanine structure.

Conversely, a Negishi cross-coupling reaction can be employed to form the bond between the aromatic ring and the alanine (B10760859) side chain. beilstein-journals.org This involves the reaction of an organozinc reagent derived from a protected iodoalanine with a trifluoromethyl-substituted aryl halide, catalyzed by a palladium complex. beilstein-journals.org This method offers a direct route to protected fluorinated phenylalanine analogues. beilstein-journals.org

Palladium-Catalyzed Method Reactants Key Advantage
Trifluoromethylation of Aryl Halides Aryl Chloride/Bromide, CF3 Source (e.g., TMSCF3), Pd Catalyst/Ligand. nih.govTolerates a wide range of functional groups, applicable to complex molecules. nih.gov
C-H Activation/Trifluoromethylation Arene with a directing group, CF3 Source, Pd(II) Catalyst. acs.orgHigh atom economy, avoids pre-functionalization of the arene. acs.org
Negishi Cross-Coupling Organozinc reagent (from iodoalanine), Aryl Halide, Pd(0) Catalyst. beilstein-journals.orgDirect formation of the amino acid backbone with a pre-functionalized aryl ring. beilstein-journals.org

Grignard reagents (organomagnesium halides) are powerful nucleophiles used extensively in organic synthesis for C-C bond formation. youtube.com While not typically used for the direct trifluoromethylation of the aromatic ring, they play a crucial role in synthetic routes leading to α-trifluoromethylated amino acids.

One key application is in the synthesis of trifluoromethyl ketimines, which are valuable intermediates. A nitrile can react with a Grignard reagent to form an imine after hydrolysis. wikipedia.org For example, a trifluoromethyl-substituted benzonitrile (B105546) can be reacted with an appropriate Grignard reagent as part of a multi-step synthesis to build the core structure, which is then further elaborated to the final amino acid.

In more advanced applications, Grignard reagents are used for stereoselective bond formations. For instance, the treatment of sulfonimidoyl fluorides with Grignard reagents can accomplish stereospecific S-C bond formation, a strategy that could be adapted in the synthesis of complex amino acid analogues containing both sulfur and fluorine. acs.org These methods highlight the versatility of Grignard reagents in constructing the carbon skeleton of complex target molecules.

Purification and Isolation Techniques for Synthesized Derivatives

The purification and isolation of Cbz-3-trifluoromethyl-L-phenylalanine and its derivatives are crucial for obtaining materials of high purity, which is essential for their use in further synthesis or biological studies. Common techniques include crystallization and chromatography.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. google.com For Cbz-protected amino acids, a common method involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of pure crystals. google.comgoogle.com The choice of solvent is critical; often a mixture of a good solvent (like ethyl acetate (B1210297) or an alcohol) and a poor solvent (like hexane (B92381) or water) is used to achieve optimal crystallization. google.comnih.gov For instance, a crude product might be extracted into an organic solvent, which is then concentrated, and a poor solvent is added to induce crystallization. google.com

Column Chromatography: Silica (B1680970) gel column chromatography is widely used for the purification of organic compounds. asm.orgcolumn-chromatography.com For Cbz-protected amino acids and their derivatives, a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used as the eluent. researchgate.net The polarity of the solvent system is gradually increased to elute the desired compound from the silica gel column, separating it from impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, Reversed-Phase HPLC (RP-HPLC) is the method of choice. google.com This technique separates compounds based on their hydrophobicity. In the context of this compound, the presence of the trifluoromethyl group significantly increases its hydrophobicity, which influences its retention time on a C18 column. Analytical HPLC is used to assess purity, while preparative HPLC is used to isolate the pure compound. google.com

Isolation of Stereoisomers: Since the starting material is L-phenylalanine, the product should be the L-enantiomer. However, some synthetic steps can cause racemization. Chiral HPLC, using a chiral stationary phase, can be employed to separate the L- and D-enantiomers and determine the optical purity of the final product. google.com

Incorporation into Peptide and Protein Architectures

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble resin support. peptide.com The incorporation of Cbz-3-Trifluoromethyl-L-Phenylalanine via SPPS follows the general principles of the methodology, which involves anchoring the C-terminal amino acid to the resin and sequentially adding protected amino acids. peptide.com The process allows for the use of excess reagents to drive reactions to completion, with purification facilitated by simple filtration and washing of the resin-bound peptide. peptide.compolypeptide.com

The typical SPPS cycle for incorporating this compound involves several key steps:

Resin Anchoring : The initial amino acid of the sequence is attached to a solid support, such as a polystyrene resin. nih.gov

Deprotection : The temporary protecting group on the N-terminus of the resin-bound amino acid is removed. In the context of using a Cbz-protected amino acid like this compound as a subsequent unit, the preceding amino acid on the resin would typically have an Fmoc (9-fluorenylmethyloxycarbonyl) group removed by a piperidine (B6355638) solution.

Coupling : The free carboxyl group of this compound is activated using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and then coupled to the free N-terminus of the growing peptide chain on the resin. researchgate.net An in-situ neutralization procedure is often employed to convert the deprotected amine salt to the free amine required for coupling. peptide.com

Washing : Excess reagents and byproducts are removed by washing the resin. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). nih.gov The Cbz group on the N-terminal this compound, if it is the final residue, would remain intact under standard Fmoc-based SPPS cleavage conditions, yielding an N-terminally protected peptide.

Table 1: General Steps in SPPS for Incorporating a Protected Amino Acid

Step Procedure Purpose
Swelling The resin is swollen in a suitable solvent like DMF. To allow for efficient diffusion of reagents.
Deprotection The Nα-protecting group (e.g., Fmoc) of the resin-bound peptide is removed. To expose the free amine for the next coupling reaction.
Activation & Coupling The incoming amino acid (e.g., this compound) is activated and added to the resin. To form a new peptide bond.
Washing The resin is washed with solvent. To remove excess reagents and byproducts.

| Final Cleavage | The completed peptide is cleaved from the resin support. | To yield the crude peptide product. |

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long sequences, remains a valuable method, particularly for the synthesis of short peptides or for large-scale production. In this approach, protected amino acids are coupled in a suitable organic solvent, and the product is purified after each step. mdpi.com

The synthesis of a dipeptide such as Cbz-3-Trifluoromethyl-L-Phe-Xxx (where Xxx is another amino acid) would involve the following general procedure:

Activation : The carboxyl group of this compound is activated. A common method is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. mdpi.comnih.gov

Coupling : The activated amino acid is reacted with the amino acid ester (e.g., H-Xxx-OMe) in an organic solvent. A base like diisopropylethylamine (DIPEA) is typically added to neutralize the reaction mixture. nih.gov

Work-up and Purification : After the reaction is complete, the product is isolated through a series of aqueous washes to remove unreacted starting materials and byproducts. The protected peptide is then purified, often by crystallization or chromatography. nih.gov

Deprotection : The protecting groups can be selectively removed to allow for further chain elongation. For instance, the methyl ester at the C-terminus can be saponified using sodium hydroxide (B78521) to free the carboxyl group for the next coupling. nih.gov

This strategy provides flexibility in the choice of protecting groups and allows for purification of intermediates, which can be crucial for ensuring the purity of the final peptide. mdpi.com

Genetic Code Expansion for Site-Specific Protein Modification with Unnatural Amino Acids

Genetic code expansion is a sophisticated technique that enables the site-specific incorporation of ncAAs into proteins within living cells. researchgate.netfrontiersin.org This is achieved by repurposing a codon, typically a stop codon like UAG (amber), and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.gov The engineered synthetase specifically recognizes the desired ncAA and charges the corresponding engineered tRNA, which then delivers the ncAA to the ribosome in response to the reassigned codon. nih.gov

For the incorporation of 3-Trifluoromethyl-L-Phenylalanine (the deprotected form of this compound), the following would be required:

Orthogonal Synthetase : An aminoacyl-tRNA synthetase (aaRS), often derived from a different domain of life (e.g., Methanocaldococcus jannaschii TyrRS or E. coli PheRS), would need to be evolved to specifically recognize 3-Trifluoromethyl-L-Phenylalanine and not any of the 20 canonical amino acids. bohrium.com

Orthogonal tRNA : A corresponding tRNA with an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG stop codon) is required. nih.gov

Expression System : The genes for the orthogonal aaRS and tRNA are introduced into a host organism (like E. coli), and the target protein's gene is modified to contain the UAG codon at the desired site of incorporation. researchgate.net

ncAA Supplementation : The host cells are grown in media supplemented with 3-Trifluoromethyl-L-Phenylalanine. researchgate.net The Cbz protecting group must be absent as the ribosome can only incorporate free amino acids.

This powerful method allows for the production of proteins with precisely placed fluorinated residues, enabling detailed studies of protein structure and function using techniques like ¹⁹F-NMR spectroscopy. researchgate.net

Design and Synthesis of Peptidomimetics Utilizing Trifluoromethylated Phenylalanine Residues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced metabolic stability, bioavailability, and receptor affinity. longdom.org The incorporation of trifluoromethylated phenylalanine is a strategy used in the design of novel peptidomimetics. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and is highly lipophilic, which can significantly influence the conformation and binding properties of the molecule.

The design of peptidomimetics often begins with identifying the key amino acid residues in a bioactive peptide responsible for its activity. longdom.org These residues are then incorporated into a non-peptide scaffold or a modified peptide backbone to mimic the bioactive conformation. upc.edu For instance, trifluoromethylated phenylalanine can be used to construct peptidomimetic inhibitors of viral proteins, such as the HIV capsid protein. nih.gov In such cases, the trifluoromethylphenyl group can engage in crucial hydrophobic interactions within the target protein's binding pocket. nih.gov

The synthesis of these peptidomimetics can be achieved through various organic chemistry reactions, including multi-component reactions like the Ugi four-component reaction, which allows for the rapid assembly of complex, peptide-like molecules from simple starting materials. nih.gov

Table 2: Research Findings on Peptidomimetics with Phenylalanine Derivatives

Study Focus Key Finding Significance Citation
HIV-1 Capsid Binders Phenylalanine derivatives synthesized via the Ugi reaction showed low-micromolar inhibitory potency against HIV. Demonstrates the utility of modified phenylalanine in creating novel antiviral agents. nih.gov
Influenza Hemagglutinin Binders N-methylated peptides showed high-affinity binding to influenza hemagglutinin, inhibiting viral activity at picomolar concentrations. Highlights the strategy of backbone modification to enhance binding affinity. mdpi.com

| Oxidation Catalysis | Phenylalanine-derived trifluoromethyl ketones were synthesized for use in peptide-based oxidation catalysis. | Shows the application of trifluoromethylated phenylalanine residues in creating functional peptides with catalytic activity. | nih.gov |

Impact of this compound Residue on Peptide Sequence Assembly and Yield

Steric Hindrance : The bulky benzyloxycarbonyl (Cbz) protecting group can cause steric hindrance, potentially slowing down the coupling reaction compared to a smaller protecting group like Boc (tert-butyloxycarbonyl). This may necessitate longer coupling times or the use of more potent coupling reagents to achieve complete reaction.

Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing. This effect can influence the reactivity of the carboxyl group during the activation step. While this effect is transmitted through the phenyl ring and several bonds, it could slightly alter the electronic density at the carboxyl carbon, potentially affecting the rate of activation and coupling.

Influence of the Trifluoromethyl Group on Peptide Backbone Conformation

The trifluoromethyl (-CF3) group, when substituted onto the phenyl ring of phenylalanine, acts as a powerful modulator of peptide backbone conformation. Its influence stems from a combination of its size, strong electron-withdrawing nature, and hydrophobicity.

Induction and Stabilization of Specific Secondary Structures (e.g., Helices, Beta-Strands, Turns)

The introduction of fluorinated amino acids into peptides can significantly alter their propensity to form specific secondary structures. nih.govacs.org While highly fluorinated amino acids often show a lower propensity for forming alpha-helices compared to their hydrocarbon counterparts, they are well-suited for stabilizing beta-sheet structures. acs.org This effect is attributed more to steric factors than to hydrophobicity. acs.org

Effects on Amide Bond Isomerism (cis/trans) and Rotational Dynamics

The peptide bond typically exists in a planar trans conformation due to steric hindrance between adjacent amino acid side chains. nih.govyoutube.com The introduction of a bulky substituent like the 3-trifluoromethyl-phenyl group can further restrict the rotational freedom around the peptide backbone.

While the cis conformation is rare for most amino acids, the steric and electronic influence of the trifluoromethyl group could subtly alter the energy barrier for cis/trans isomerization. nih.gov The strong electron-withdrawing nature of the -CF3 group modifies the electronic properties of the phenyl ring, which could have long-range effects on the peptide bond's partial double-bond character. nih.gov However, significant populations of the cis isomer would still be unexpected unless the residue is placed in a sterically constrained position within a cyclic peptide or a tight turn. nih.gov The primary effect is more likely a restriction of the rotational dynamics of the side chain and adjacent backbone bonds.

Steric and Electronic Effects of the Trifluoromethyl Moiety on Molecular Conformation

The trifluoromethyl group is a unique substituent, possessing a strong electron-withdrawing nature and a notable steric profile. nih.gov It is bulkier than a methyl group and is often used as a bioisostere for chlorine.

Electronic Effects : The high electronegativity of the three fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. nih.gov This alters the electron distribution of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions. The modified electronic nature of the 3-trifluoromethyl-phenyl side chain can either strengthen or weaken these interactions compared to unsubstituted phenylalanine, depending on the nature of the interacting partner. These changes in intermolecular and intramolecular forces are critical in defining the conformational preferences of the peptide. nih.gov

Spectroscopic Investigations of Conformational Preferences and Structural Elucidation

The detailed three-dimensional structure and conformational dynamics of peptides containing this compound are primarily elucidated using high-resolution spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, NOESY) for Conformational Analysis

NMR spectroscopy is an indispensable tool for studying the conformation of peptides in solution. nih.gov

¹H NMR : Analysis of proton chemical shifts, coupling constants, and temperature coefficients of amide protons provides initial insights into the peptide's conformation, including the presence of hydrogen bonds. arizona.eduias.ac.in The chemical shifts of the Cbz and phenylalanine protons can indicate specific folding patterns. chemicalbook.com

¹⁹F NMR : The fluorine nucleus is an exceptional probe for conformational analysis due to its 100% natural abundance, high sensitivity, and the wide chemical shift range of its signal, which is highly sensitive to the local electronic environment. nih.govanalytical-sales.com A ¹⁹F NMR spectrum of a peptide containing 3-Trifluoromethyl-L-Phenylalanine would show a distinct signal for the -CF3 group. Changes in the ¹⁹F chemical shift can be monitored to detect subtle conformational changes in response to solvent, temperature, or ligand binding. nih.govanalytical-sales.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D NMR technique is crucial for determining spatial proximities between protons. The detection of NOEs between specific protons allows for the calculation of inter-proton distances, which are then used as constraints to build a 3D model of the peptide's solution structure. ias.ac.in For a peptide with this compound, NOEs between the phenyl ring protons and other parts of the peptide would define the side chain's orientation.

Interactive Table: Key NMR Parameters for Conformational Analysis

NMR TechniqueParameterInformation GainedRelevant Nuclei
¹H NMRChemical Shift (δ)Local electronic environment, H-bondingAmide (NH), Alpha (CαH), Side Chain
¹H NMRCoupling Constant (J)Dihedral angles (φ, ψ)³J(HN,Hα)
¹⁹F NMRChemical Shift (δ)Highly sensitive to local environment changes¹⁹F of the -CF3 group
2D NOESYCross-peak IntensityInter-proton distances (< 5 Å)All ¹H nuclei

X-ray Crystallographic Analysis of Peptides and Derivatives Containing the Residue

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state. iisc.ac.in Obtaining a single crystal of a peptide containing this compound would allow for the precise determination of bond lengths, bond angles, and the exact conformation of the backbone and side chains. nih.govnih.gov

This technique would definitively reveal:

The preferred dihedral angles (φ, ψ) of the residue.

The orientation of the 3-trifluoromethyl-phenyl side chain.

The specific intermolecular interactions, such as hydrogen bonds and aromatic stacking, that stabilize the crystal lattice.

Analysis of crystal structures of similar phenylalanine derivatives has shown that modifications to the side chain can lead to different packing arrangements and intermolecular interactions in the crystal. nih.gov

Conformational and Structural Impact of Cbz 3 Trifluoromethyl L Phenylalanine Within Biomolecules

Spectroscopic Analysis of Secondary Structure

Spectroscopic techniques are invaluable for elucidating the three-dimensional structure of peptides and proteins in solution. Among these, circular dichroism (CD) spectroscopy is particularly adept at providing insights into the secondary structural elements of a polypeptide chain.

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the context of protein and peptide structural analysis, the amide bonds of the polypeptide backbone are the primary chromophores in the far-UV region (typically 190-250 nm). The distinct spatial arrangements of these amide bonds in different secondary structures, such as α-helices, β-sheets, and random coils, give rise to characteristic CD spectra. units.it

The introduction of this compound into a peptide sequence can perturb the local and global conformation, and these changes can be sensitively monitored by CD spectroscopy. The trifluoromethyl group is strongly electron-withdrawing and sterically demanding, which can influence the rotational freedom around the chi (χ) dihedral angles of the amino acid side chain and, consequently, the backbone phi (φ) and psi (ψ) angles. Furthermore, the N-terminal Cbz group itself is a bulky aromatic moiety that can impose its own conformational constraints. nih.gov

Detailed Research Findings:

Currently, there is a notable lack of specific, detailed research findings in peer-reviewed literature that directly report on the circular dichroism spectra of peptides exclusively modified with this compound for the purpose of secondary structure characterization. While studies on other fluorinated phenylalanine analogs and peptides with different protecting groups exist, direct experimental data for the compound is not available.

General principles suggest that the incorporation of such a modified amino acid could lead to several observable effects in a CD spectrum:

Shifts in Characteristic Minima and Maxima: The canonical CD spectrum of an α-helix exhibits negative bands near 222 nm and 208 nm and a positive band around 192 nm. A β-sheet shows a negative band around 218 nm and a positive band near 195 nm. A random coil is characterized by a strong negative band below 200 nm. units.it The introduction of this compound could induce a shift in the position of these bands, indicating a change in the length or regularity of the secondary structural elements.

Changes in Molar Ellipticity: The magnitude of the CD signal, expressed as molar ellipticity ([θ]), is proportional to the amount of a particular secondary structure. A decrease or increase in the molar ellipticity at characteristic wavelengths would suggest a loss or gain of that structural element, respectively. For instance, a less negative value at 222 nm might indicate a disruption or decrease in α-helical content.

To illustrate the potential impact, one could hypothesize a scenario where the steric bulk of the Cbz and trifluoromethyl groups in this compound disrupts a pre-existing α-helix in a peptide. This would be reflected in the CD spectrum as a decrease in the intensity of the negative bands at 222 nm and 208 nm. Conversely, if the modified amino acid were to stabilize a β-turn or a specific folded structure through favorable non-covalent interactions, this could lead to the emergence of a different spectral signature.

Interactive Data Table:

In the absence of direct experimental data for this compound, the following interactive table presents hypothetical data to demonstrate how such findings would be presented. This table illustrates a hypothetical experiment comparing a native peptide with its analog containing this compound.

Peptide SequenceSecondary Structure FeatureWavelength (nm)Mean Residue Ellipticity ([θ]) deg·cm²·dmol⁻¹
Native Peptide (e.g., Ac-AAAAKAAAAKAAAAK-NH₂)α-Helix Minimum222-32,000
Native Peptide (e.g., Ac-AAAAKAAAAKAAAAK-NH₂)α-Helix Minimum208-35,000
Native Peptide (e.g., Ac-AAAAKAAAAKAAAAK-NH₂)α-Helix Maximum192+70,000
Modified Peptide (e.g., Ac-A(Cbz-3-CF₃-Phe)AAK...-NH₂)α-Helix Minimum222-15,000
Modified Peptide (e.g., Ac-A(Cbz-3-CF₃-Phe)AAK...-NH₂)α-Helix Minimum208-18,000
Modified Peptide (e.g., Ac-A(Cbz-3-CF₃-Phe)AAK...-NH₂)Random Coil-like< 200Strong Negative

Table 1. Hypothetical Circular Dichroism Data for a Peptide Before and After Incorporation of this compound. This table showcases a potential destabilizing effect on an α-helical structure, as indicated by the significant reduction in the negative molar ellipticity at 222 nm and 208 nm.

Further research, involving the synthesis of peptides containing this compound and their subsequent analysis by CD spectroscopy, is necessary to provide concrete data and a definitive understanding of its conformational and structural impact within biomolecules.

Biochemical and Biophysical Probing Applications

Utilization as a Mechanistic Probe in Enzymatic Reactions

The unique steric and electronic properties conferred by the trifluoromethyl group make 3-trifluoromethyl-L-phenylalanine a valuable component for designing probes to study enzyme mechanisms, particularly in the fields of protease inhibition and peptide-based catalysis.

Studies on Protease Inhibition and Specificity Profiling

The incorporation of fluorinated phenylalanine analogs into peptide-based inhibitors has a profound impact on their potency and selectivity. nih.gov The trifluoromethyl group is strongly electron-withdrawing and can alter the binding affinity of a peptide inhibitor to the active site of a protease. In studies on proteasome inhibitors, replacing standard phenylalanine with fluorinated versions, such as 3,5-bis(trifluoromethyl)Phe, in tripeptide epoxyketones dramatically influenced the inhibition profile of the proteasome's catalytic subunits (β1, β2, and β5). nih.gov For instance, the systematic placement of fluorinated phenylalanines at different positions within a peptide scaffold allows for fine-tuning of inhibitor specificity, leading to the development of highly selective inhibitors for individual proteasomal subunits. nih.gov Cbz-protected amino acids are standard building blocks in the synthesis of such complex peptide inhibitors. chemicalbook.com

Table 1: Effect of Fluorinated Phenylalanine Analogs on Proteasome Inhibition This table summarizes findings on how incorporating different fluorinated phenylalanine residues into tripeptide epoxyketone inhibitors affects their specificity for proteasome subunits.

Compound TypeFluorinated Phenylalanine PositionKey FindingReference
Tripeptide EpoxyketoneP2 and P3 positionsThe presence of fluorine substituents at both the P2 and P3 positions had a dramatic effect on inhibition, particularly for Phe-(m-CF₃)₂ analogues. nih.gov
Peptide-based InhibitorSystematic ReplacementIncorporation of fluorinated phenylalanine derivatives profoundly affects inhibitor potency and selectivity. nih.gov
Peptide-based InhibitorVarying PositionsLeads to compounds with high specificity for the β5 subunit of the proteasome. nih.gov

Peptide-Based Catalysis and Enantioselective Oxidations

Phenylalanine-derived trifluoromethyl ketones have been synthesized for use in oxidation catalysis. nih.gov These molecules can generate highly reactive dioxiranes in situ, which then act as catalysts for various oxidation reactions. The synthesis of the parent amino acid involves strategies like using a masked ketone and a Negishi cross-coupling. nih.gov These specialized amino acids can then be incorporated into short peptide sequences. The peptide backbone serves as a chiral scaffold to control the stereochemical outcome of the oxidation, enabling enantioselective transformations. The Cbz group is a crucial protecting group used during the solid-phase or solution-phase synthesis required to build these catalytic peptides. nih.gov

Probing Protein-Ligand and Protein-Protein Interactions

The trifluoromethyl group serves as a powerful spectroscopic and labeling tool for investigating molecular interactions in complex biological systems.

¹⁹F NMR as a Sensitive Reporter for Local Environment and Dynamics

The trifluoromethyl group is an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.goved.ac.ukresearchgate.net Since fluorine has no natural background signal in biological systems, the ¹⁹F NMR signal from an incorporated trifluoromethyl-L-phenylalanine is clean and highly sensitive to its immediate chemical environment. ed.ac.ukresearchgate.net Subtle conformational changes in a protein, whether induced by ligand binding, substrate turnover, or protein-protein interactions, can be detected as shifts in the ¹⁹F NMR signal. nih.gov This technique has been used to study proteins of various sizes, including membrane proteins like the cannabinoid 1 (CB1) receptor and intrinsically disordered proteins such as α-synuclein. ed.ac.ukresearchgate.net The incorporation of 3-trifluoromethyl-L-phenylalanine allows researchers to monitor which parts of a protein are engaged in binding or undergoing dynamic changes. nih.govresearchgate.net

Table 2: Applications of ¹⁹F NMR with Trifluoromethyl-L-Phenylalanine This table highlights key studies where trifluoromethyl-L-phenylalanine was used as a ¹⁹F NMR probe to investigate protein structure and function.

Protein SystemResearch GoalKey OutcomeReference
General Proteins (in E. coli)Monitor conformational changes upon binding of substrates, inhibitors, and cofactors.Detected subtle conformational changes near the active site and at distances up to 25 Å. Signals were sensitive enough for in-vivo differentiation. nih.gov
α-synucleinStudy membrane interactions of an intrinsically disordered protein.Distinct ¹⁹F NMR resonances were used to determine which parts of the protein were bound to membranes by observing signal broadening. ed.ac.ukresearchgate.net
Cannabinoid 1 (CB1) ReceptorIncorporate a ¹⁹F NMR probe into a G-protein-coupled receptor (GPCR).Successful genetic incorporation of 3'-trifluoromethyl-L-phenylalanine into the CB1 receptor expressed in insect cells. researchgate.net

Photoaffinity Labeling Applications for Molecular Target Identification

Derivatives of 3-trifluoromethyl-L-phenylalanine are used to create photoaffinity labels for identifying the binding partners of bioactive molecules. nih.gov Specifically, (3-trifluoromethyl)phenyldiazirine-based phenylalanine derivatives have been synthesized for this purpose. nih.govnih.gov The diazirine group is photo-activatable; upon irradiation with UV light, it forms a highly reactive carbene that can covalently crosslink with nearby molecules, such as the binding pocket of a target protein. nih.gov By incorporating this photoreactive amino acid into a peptide or small molecule ligand, researchers can permanently "label" the biological target, allowing for its subsequent isolation and identification. The Cbz-protected form of 3-trifluoromethyl-L-phenylalanine would serve as a synthetic precursor for incorporating this functionality into a peptide sequence. nih.gov

Modulation of Peptide Hydrophobicity and Interactions with Model Biological Systems

The introduction of a trifluoromethyl group into an amino acid significantly alters its physical properties, most notably its hydrophobicity. nih.govnih.gov This modification provides a rational strategy for tuning the interactions of peptides with their biological targets or with model systems like lipid membranes. nih.govresearchgate.net The trifluoromethyl group is one of the most lipophilic functionalities used in medicinal chemistry. acs.org Studies using reversed-phase high-performance liquid chromatography (RP-HPLC) have quantitatively measured the increase in hydrophobicity when trifluoromethylated amino acids are incorporated into tripeptides. nih.govresearchgate.net The results show a substantial increase in the chromatographic hydrophobicity index (φ₀), in some cases exceeding that of highly hydrophobic natural amino acids like isoleucine. nih.gov This increased hydrophobicity can enhance a peptide's ability to cross cell membranes or improve its binding affinity within a hydrophobic pocket of a target protein. nih.govacs.org

Table 3: Hydrophobicity Increases from Trifluoromethylated Amino Acids This table presents data on the change in the chromatographic hydrophobicity index (φ₀) for tripeptides upon incorporation of trifluoromethylated amino acids compared to their non-fluorinated alanine (B10760859) counterparts.

Amino Acid IncorporatedPosition in TripeptideKey Finding on HydrophobicityReference
(R)- and (S)-α-trifluoromethylalanine (TfmAla)VariedA strong increase in hydrophobicity was measured, exceeding the contribution of isoleucine. nih.gov
(S)-trifluoromethionine (TFM)VariedQuantified a significant increase in the local hydrophobicity of the peptide sequence. nih.govresearchgate.net
Trifluoromethylthiolated Tyrosine/TryptophanVariedDemonstrated a remarkable enhancement of local hydrophobicity in peptides, showcasing the high potential of CF₃S-containing amino acids. nih.govacs.org

Impact on Lipophilicity and Membrane Interactions for Biophysical Studies

The introduction of a trifluoromethyl (CF3) group into the structure of L-phenylalanine, creating Cbz-3-Trifluoromethyl-L-Phenylalanine, significantly alters its physicochemical properties, most notably its lipophilicity. This modification has profound implications for its interactions with biological membranes, making it a valuable tool for biophysical studies. The high electronegativity of the fluorine atoms in the CF3 group leads to a substantial increase in the hydrophobicity of the amino acid side chain compared to its non-fluorinated counterpart. nih.govchemimpex.com This enhanced lipophilicity is a key factor in modulating how peptides and other molecules incorporating this amino acid partition into and traverse cellular membranes. rsc.orgbeilstein-journals.org

Research has demonstrated that substituting a methyl (CH3) group with a trifluoromethyl (CF3) group can be a useful strategy for increasing the membrane permeability of short peptides. rsc.org This effect is largely attributed to the increased lipophilicity conferred by the CF3 group. In biophysical studies, this property is exploited to probe the dynamics of peptide-membrane interactions. For instance, incorporating this compound into a peptide sequence can enhance its ability to partition into the hydrophobic core of a lipid bilayer. This allows for more detailed investigation of transmembrane protein domains and the forces governing their folding and assembly within the membrane. nih.gov

The interaction of phenylalanine and its derivatives with lipid membranes is a complex process. Studies have shown that L-phenylalanine itself can interact specifically with the carbonyl groups of phospholipids (B1166683) in a lipid mixture. nih.gov The introduction of the highly lipophilic CF3 group in this compound is expected to strengthen its association with the nonpolar acyl chains of the lipid bilayer, thereby influencing membrane fluidity and stability. This makes it a sensitive probe for studying the structure and function of membrane-active peptides and proteins. The ability to systematically alter peptide lipophilicity through such fluorination strategies provides a powerful tool for dissecting the contributions of hydrophobicity to membrane binding, insertion, and translocation processes. rsc.orgacs.org

The following table summarizes the key properties influenced by the trifluoromethyl group, drawing parallels from related fluorinated amino acids.

PropertyNon-fluorinated Phenylalanine Analog3-Trifluoromethyl-Phenylalanine AnalogImpact of Trifluoromethyl Group
Lipophilicity (Hydrophobicity) LowerHigher chemimpex.comIncreases partitioning into nonpolar environments like lipid membranes. rsc.org
Calculated logP (XLogP3) Not specified in results-0.6 (for DL-form) nih.govProvides a quantitative measure of increased lipophilicity.
Membrane Permeability LowerHigher rsc.orgFacilitates the study of peptide translocation across membranes.
Interactions with Nonpolar Interfaces Standard hydrophobic interactionsEnhanced interactions rsc.orgUseful for probing protein folding and stability within membranes.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Studies

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and solvation characteristics of molecules like Cbz-3-Trifluoromethyl-L-Phenylalanine. While specific MD studies on this exact compound are not extensively documented in publicly available literature, insights can be drawn from simulations of related N-Cbz-protected amino acids and fluorinated phenylalanine analogs.

MD simulations of N-Cbz-protected amino acids, such as N-Cbz-L-phenylalanine, in various solvents like methanol (B129727) have been performed to understand their structural properties. These studies reveal that the Cbz group significantly influences the conformational flexibility of the amino acid backbone and its interactions with the surrounding solvent molecules. The simulations help in analyzing properties like radial pair distribution functions and hydrogen bonding patterns, offering a clearer picture of solute-solvent interactions. researchgate.net

Table 1: Expected Parameters and Observations from a Hypothetical MD Simulation of this compound

ParameterExpected ObservationRationale
Dihedral Angle Distribution (χ1, χ2) Restricted rotation around the Cα-Cβ and Cβ-Cγ bonds compared to unsubstituted phenylalanine.Steric hindrance from the meta-positioned trifluoromethyl group and the Cbz group.
Solvent Accessible Surface Area (SASA) Increased hydrophobic SASA due to the CF3 and benzyl (B1604629) groups.The trifluoromethyl group is highly lipophilic.
Hydration Shell Structure Disrupted local water structure around the trifluoromethylated phenyl ring.The hydrophobic nature of the CF3 group would repel water molecules.
Intramolecular Hydrogen Bonding Potential for weak intramolecular interactions involving the fluorine atoms.High electronegativity of fluorine atoms.

Quantum Mechanical Calculations of Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. For this compound, QM methods like Density Functional Theory (DFT) can provide valuable insights into how the trifluoromethyl group modulates the electronic character of the phenylalanine side chain.

The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. When placed at the meta position of the phenyl ring, it is expected to significantly lower the electron density of the aromatic system. This has profound implications for the molecule's reactivity and intermolecular interactions. For instance, the electron-deficient nature of the trifluoromethylated phenyl ring can influence its ability to participate in π-stacking and cation-π interactions. rsc.org

QM calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed structures and electronic properties.

Table 2: Predicted Effects of the 3-Trifluoromethyl Group on the Electronic Properties of the Phenyl Ring in Cbz-L-Phenylalanine based on QM Calculations

Electronic PropertyEffect of 3-CF3 SubstitutionScientific Reason
Electron Density of Phenyl Ring Significantly decreasedStrong inductive electron withdrawal by the trifluoromethyl group.
Quadrupole Moment of Phenyl Ring Altered, potentially leading to different π-π stacking geometriesRedistribution of electron density due to the CF3 group.
Acidity of Carboxylic Acid Slightly increasedElectron-withdrawing effect transmitted through the molecule.
Reactivity in Electrophilic Aromatic Substitution DeactivatedThe CF3 group is a meta-directing deactivator.

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

Computational modeling plays a pivotal role in deriving structure-activity relationships (SAR), which are essential for rational drug design. For derivatives of this compound, computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used to build models that correlate the structural features of a series of compounds with their biological activity.

Although specific 3D-QSAR studies on a series of this compound analogs are not readily found, the general methodology has been successfully applied to other classes of phenylalanine derivatives. nih.gov Such studies typically involve aligning a set of molecules and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify the steric, electrostatic, and hydrophobic fields that are critical for activity.

For this compound, a hypothetical SAR study might explore how variations in the substitution pattern on the phenyl ring or modifications to the Cbz group affect the binding affinity to a particular biological target. The trifluoromethyl group at the meta position would be a key feature, contributing to both steric and electronic interactions within the binding pocket.

Prediction of Conformational Preferences and Intermolecular Interactions

The conformational preferences of this compound are largely dictated by the interplay of steric and electronic effects. The bulky Cbz and trifluoromethyl groups impose significant steric constraints, influencing the preferred backbone and side-chain dihedral angles. Quantum mechanical calculations on constrained analogues of phenylalanine have shown that the orientation of the aromatic substituent strongly influences conformational propensities. nih.gov

The introduction of fluorine can also lead to specific intermolecular interactions. The highly polarized C-F bonds can participate in dipole-dipole interactions and weak hydrogen bonds with suitable donors. Furthermore, the electron-deficient nature of the trifluoromethylated phenyl ring can enhance its interaction with electron-rich aromatic systems (so-called "fluorous-aromatic" interactions) and influence its stacking geometry.

Computational studies on the intermolecular interactions of aromatic amino acids have highlighted the importance of electrostatic and van der Waals forces in determining binding energies and geometries. rsc.org For this compound, the combination of the Cbz group and the trifluoromethylated phenyl ring would lead to a complex interplay of hydrophobic, aromatic, and potentially fluorous interactions that govern its binding to other molecules.

Future Directions and Emerging Research Avenues

Development of Novel Fluorinated Amino Acid Derivatives with Enhanced Properties

The strategic incorporation of fluorine into amino acids can significantly enhance their physicochemical properties. numberanalytics.comresearchgate.net Future research will focus on synthesizing new derivatives of fluorinated amino acids like Cbz-3-Trifluoromethyl-L-Phenylalanine to further refine these properties for specific applications.

Key areas of development include:

Enhanced Stability : Fluorination, particularly with trifluoromethyl groups, can increase the metabolic and thermal stability of peptides. researchgate.net The strong C-F bond is resistant to enzymatic degradation, a critical advantage for developing therapeutic peptides with longer half-lives. researchgate.net

Modulation of Hydrophobicity : The trifluoromethyl group significantly increases the lipophilicity and hydrophobicity of an amino acid side chain. numberanalytics.comnih.gov This property can be fine-tuned by synthesizing derivatives with varying degrees and positions of fluorination to optimize membrane permeability and protein-protein interactions. researchgate.netnih.gov

Conformational Control : The steric and electronic effects of fluorine substituents can enforce specific secondary structures (e.g., helices or sheets) in peptides. researchgate.netmdpi.com Researchers are designing novel fluorinated amino acids to act as "folding initiators" or to stabilize desired peptide conformations for enhanced biological activity. researchgate.netnih.gov

The synthesis of these novel derivatives often relies on advanced chemical methods, including the use of specialized fluorinating agents and transition-metal catalysis, to achieve site-specific modifications. numberanalytics.comrsc.org

Table 1: Impact of Fluorination on Amino Acid Properties

Property Effect of Fluorination (e.g., CF3 group) Rationale
Metabolic Stability Increased Strong C-F bond resists enzymatic cleavage. researchgate.netresearchgate.net
Hydrophobicity Increased High lipophilicity of fluorine enhances nonpolar character. numberanalytics.comnih.gov
Acidity/Basicity Altered Strong electron-withdrawing nature of fluorine affects pKa values. numberanalytics.comscispace.com
Conformation Constrained Steric bulk and electronic effects influence peptide backbone folding. mdpi.comnih.gov

Advanced Applications in Bio-orthogonal Chemistry and Bioconjugation Strategies

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. Unnatural amino acids, including fluorinated variants, are ideal tools for these applications, providing unique chemical "handles" for site-specific modification of proteins. nih.govthieme-connect.comacs.org

Future research is focused on expanding the use of compounds like this compound in these strategies:

Site-Specific Protein Labeling : By incorporating a fluorinated amino acid with a bio-orthogonal reactive group (e.g., an azide (B81097) or alkyne) into a protein, researchers can attach probes like fluorophores or biotin (B1667282) with high precision. nih.govnih.gov This enables detailed studies of protein localization, trafficking, and dynamics.

"Click" Chemistry : The Huisgen 1,3-dipolar azide-alkyne cycloaddition, a prominent "click" reaction, is a powerful tool for bioconjugation. nih.gov Developing derivatives of this compound that contain azide or alkyne moieties will facilitate their use in creating stable, well-defined bioconjugates for therapeutic or diagnostic purposes. acs.org

Novel Bio-orthogonal Reactions : The trifluoromethyl group itself can participate in or activate adjacent functional groups for novel bio-orthogonal reactions. For instance, research has shown that 3-CF3-substituted 1,2,4-triazines exhibit high reactivity in inverse electron-demand Diels-Alder reactions, a promising avenue for rapid bioconjugation. nih.gov

These advanced bioconjugation methods allow for the construction of complex biomaterials, antibody-drug conjugates, and immobilized enzymes with enhanced stability and function. nih.gov

Integration with High-Throughput Screening Platforms for Probe Discovery

High-throughput screening (HTS) is essential for modern drug discovery, allowing for the rapid testing of vast compound libraries. nih.gov Fluorinated amino acids like this compound are becoming integral to HTS platforms, particularly for the discovery of chemical probes and drug leads.

Emerging trends in this area include:

¹⁹F NMR-Based Screening : Fluorine-19 is a superb nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity. nih.gov Proteins incorporating a trifluoromethyl-containing amino acid can be used in ¹⁹F NMR-based screening assays. acs.org Ligand binding to the protein will cause a change in the chemical environment of the fluorine atoms, which can be detected as a shift in the ¹⁹F NMR signal. This technique is highly sensitive for detecting even weak-binding fragments, making it a powerful tool for initial hit discovery. acs.org

Fluorogenic Probes : Researchers are designing "fluorogenic" amino acids that become fluorescent only upon a specific event, such as incorporation into a target structure or enzymatic modification. nih.govresearchgate.net These probes are ideal for developing continuous, real-time HTS assays to screen for enzyme inhibitors. nih.gov

Fragment and Diversity-Oriented Libraries : this compound can serve as a key building block in the synthesis of compound libraries for HTS. Its unique stereoelectronic properties contribute to the chemical diversity of the library, increasing the probability of finding novel bioactive molecules. nih.gov

HTS facilities are increasingly equipped with sophisticated liquid handlers and plate readers capable of performing these complex assays on a massive scale.

Elucidation of Complex Biological Pathways Through Targeted Residue Modulation

Understanding the function of a single amino acid within a complex biological pathway is a significant challenge. Incorporating a fluorinated analog like 3-Trifluoromethyl-L-Phenylalanine at a specific site in a protein provides a minimally perturbing yet highly informative probe. rsc.org

Future research will leverage this strategy to:

Probe Protein-Protein Interactions : The trifluoromethyl group can serve as a sensitive reporter. Changes in its ¹⁹F NMR signal can provide detailed information about binding interfaces and conformational changes that occur during protein-protein interactions. rsc.orgresearchgate.net

Investigate Enzyme Mechanisms : Replacing a key amino acid in an enzyme's active site with a fluorinated analog can alter its electronic properties (e.g., the pKa of a nearby residue). scispace.com This allows for detailed mechanistic studies to clarify the role of specific residues in catalysis. scispace.com For example, fluorinated tyrosine analogs have been used to probe the role of tyrosine's hydroxyl group in enzymatic reactions. scispace.com

Map Allosteric Networks : Allosteric regulation, where binding at one site affects activity at a distant site, is crucial for protein function. By placing fluorinated probes at various locations in a protein, researchers can use ¹⁹F NMR to map the communication networks that transmit allosteric signals through the protein structure.

This targeted modulation provides a level of detail that is often difficult to achieve with traditional mutagenesis, offering a more nuanced understanding of protein function in complex biological systems.

Expanding the Scope of Peptidomimetic Design for Structural and Mechanistic Studies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability or oral bioavailability. nih.gov Fluorinated amino acids are valuable building blocks for designing sophisticated peptidomimetics. researchgate.netrsc.org

The future of fluorinated peptidomimetic design includes:

Stabilizing Bioactive Conformations : The incorporation of fluorinated residues like 3-Trifluoromethyl-L-Phenylalanine can restrict the conformational flexibility of a peptide, locking it into its biologically active shape. mdpi.comupc.edu This is a key strategy for increasing receptor affinity and selectivity.

Improving Pharmacokinetic Properties : The increased lipophilicity imparted by the trifluoromethyl group can improve a peptide's ability to cross cell membranes. numberanalytics.comnih.gov Furthermore, the enhanced proteolytic stability extends the molecule's lifetime in vivo. researchgate.netnih.gov

Mechanistic Probes : Fluorinated peptidomimetics serve as powerful tools for mechanistic studies. nih.gov By systematically replacing residues in a bioactive peptide with fluorinated analogs, researchers can dissect the specific interactions—such as hydrogen bonds or hydrophobic contacts—that are critical for its function. upc.edu For instance, replacing a tyrosine with a phenylalanine derivative can elucidate the importance of the hydroxyl group for receptor binding. upc.edu

These advanced peptidomimetics are not only crucial for developing new therapeutics but also for fundamental studies of protein structure and ligand recognition. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cbz-3-Trifluoromethyl-L-Phenylalanine, and how can purity be validated?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, leveraging the trifluoromethyl group's stability under acidic deprotection conditions. Post-synthesis purification via reversed-phase HPLC (RP-HPLC) using a C18 column and acetonitrile/water gradient (0.1% TFA) is advised. Validate purity using LC-MS (ESI+) to confirm molecular weight ([M+H]+ = 268.63 g/mol for the chloro-trifluoromethyl analog) and quantify impurities (<3%) via UV detection at 214 nm .

Q. How should researchers characterize the stereochemical integrity of this compound?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol, 90:10 v/v). Compare retention times with commercially available L- and D-enantiomer standards. Circular dichroism (CD) spectroscopy can further confirm chirality by analyzing Cotton effects at 220–260 nm .

Q. What analytical techniques are suitable for quantifying trifluoromethyl-substituted phenylalanine derivatives in complex mixtures?

  • Methodology : Employ 19F NMR spectroscopy (470 MHz, DMSO-d6) to detect the trifluoromethyl group (δ ≈ -62 ppm, singlet). For trace analysis, use UPLC-MS/MS with a triple quadrupole detector in MRM mode (m/z 268 → 123 transition) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH, 0.1 M buffers pH 1–12). Monitor degradation via HPLC-UV at 0, 7, 14, and 28 days. For conflicting results, apply Arrhenius modeling to predict shelf-life and validate with FT-IR to detect hydrolytic cleavage of the Cbz group (e.g., loss of carbonyl stretch at 1690 cm⁻¹) .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

  • Methodology : Screen chiral catalysts (e.g., BINAP-Ru complexes) under hydrogenation conditions. Use DoE (Design of Experiments) to vary temperature (25–60°C), pressure (5–50 bar H2), and solvent polarity (THF vs. MeOH). Analyze ee via the chiral HPLC method described in Q2, targeting >98% ee .

Q. How can computational modeling predict the compound’s interactions in enzyme-binding studies?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., phenylalanine hydroxylase). Parameterize the trifluoromethyl group with DFT-calculated partial charges (B3LYP/6-31G*). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What protocols mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology : Implement PAT (Process Analytical Technology) tools, such as in-line FT-NIR, to monitor reaction progression (e.g., Cbz deprotection). Use multivariate analysis (PLS regression) to correlate spectral data with HPLC purity. Adjust parameters in real-time to maintain ±2% yield variance .

Data Conflict Resolution & Experimental Design

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Methodology : Replicate solubility tests (USP <1236>) in 8 solvents (e.g., DMSO, EtOH, PBS pH 7.4) under controlled temperature (25°C ± 0.5). Use laser nephelometry for turbidity endpoints. If discrepancies persist, perform DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .

Q. What experimental controls are critical for studying metabolic stability in cell-based assays?

  • Methodology : Include a stable isotope-labeled internal standard (e.g., 13C6-Cbz-3-Trifluoromethyl-L-Phenylalanine) to normalize LC-MS data. Use ATP-depleted cell controls to distinguish enzymatic vs. non-enzymatic degradation. Validate with CYP450 inhibition assays (e.g., ketoconazole controls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.